molecular formula C19H19N5O2 B11033018 N-{(E)-amino[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene}-2-phenylacetamide

N-{(E)-amino[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene}-2-phenylacetamide

Cat. No.: B11033018
M. Wt: 349.4 g/mol
InChI Key: PDLFRYNBQIVUNX-UHFFFAOYSA-N
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Description

N-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)-N’'-(2-PHENYLACETYL)GUANIDINE is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)-N’'-(2-PHENYLACETYL)GUANIDINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazoline Core: Starting from an appropriate aniline derivative, the quinazoline core can be synthesized through cyclization reactions.

    Methoxylation and Methylation: Introduction of methoxy and methyl groups can be achieved using methylating agents like methyl iodide in the presence of a base.

    Guanidine Introduction: The guanidine moiety can be introduced through a reaction with an appropriate guanidine derivative.

    Phenylacetylation: The final step involves the acylation of the compound with phenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the quinazoline core or the phenylacetyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

N-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)-N’'-(2-PHENYLACETYL)GUANIDINE could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its interaction with biological targets. It might bind to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Such as gefitinib and erlotinib, which are used as anticancer agents.

    Phenylacetyl Guanidines: Compounds with similar structural motifs that may exhibit comparable biological activities.

Uniqueness

N-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)-N’'-(2-PHENYLACETYL)GUANIDINE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other quinazoline derivatives.

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[(Z)-N'-(6-methoxy-4-methylquinazolin-2-yl)carbamimidoyl]-2-phenylacetamide

InChI

InChI=1S/C19H19N5O2/c1-12-15-11-14(26-2)8-9-16(15)22-19(21-12)24-18(20)23-17(25)10-13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3,(H3,20,21,22,23,24,25)

InChI Key

PDLFRYNBQIVUNX-UHFFFAOYSA-N

Isomeric SMILES

CC1=C2C=C(C=CC2=NC(=N1)/N=C(/N)\NC(=O)CC3=CC=CC=C3)OC

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)N=C(N)NC(=O)CC3=CC=CC=C3)OC

Origin of Product

United States

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